molecular formula C30H32N2O7S B11626050 methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11626050
M. Wt: 564.7 g/mol
InChI Key: VGBOHKKAAPZBSU-WJTDDFOZSA-N
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Description

Methyl 2-[3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrole Ring: This step involves the condensation of an appropriate diketone with an amine to form the pyrrole ring.

    Introduction of the Benzoyl Groups: The benzoyl groups are introduced through Friedel-Crafts acylation reactions using the corresponding benzoyl chlorides and a Lewis acid catalyst.

    Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of a thioamide with an α-haloketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or different esters.

Scientific Research Applications

Methyl 2-[3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of methyl 2-[3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, the hydroxyl and carbonyl groups may form hydrogen bonds with active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-hydroxy-4-(2-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-[3-hydroxy-4-(4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 2-[3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H32N2O7S

Molecular Weight

564.7 g/mol

IUPAC Name

methyl 2-[(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H32N2O7S/c1-6-14-38-20-10-8-19(9-11-20)24-23(25(33)22-13-12-21(16-17(22)3)39-15-7-2)26(34)28(35)32(24)30-31-18(4)27(40-30)29(36)37-5/h8-13,16,24,33H,6-7,14-15H2,1-5H3/b25-23+

InChI Key

VGBOHKKAAPZBSU-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCCC)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCCC)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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